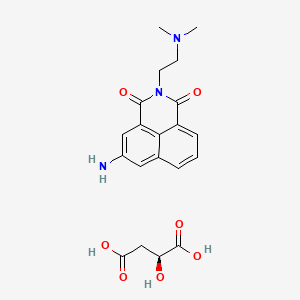

Amonafide L-malate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amonafide L-malato es un nuevo intercalador de ADN e inhibidor de la topoisomerasa II. Es un derivado de imida del ácido naftálico y ha mostrado un potencial significativo en el tratamiento de varios cánceres, particularmente la leucemia mieloide aguda (LMA). A diferencia de las antraciclinas tradicionales, amonafide L-malato no es un sustrato para los mecanismos de resistencia a múltiples fármacos (MDR), lo que lo convierte en un candidato prometedor para superar la resistencia a los fármacos en la terapia contra el cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de amonafide L-malato implica la reacción del anhídrido naftálico con una amina apropiada para formar el derivado de imida. Esto va seguido de la formación de la sal de malato a través de una reacción con ácido málico. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza del producto final .

Métodos de producción industrial: La producción industrial de amonafide L-malato normalmente implica la síntesis a gran escala utilizando reactores por lotes o de flujo continuo. El proceso está diseñado para ser rentable y escalable, con estrictas medidas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Amonafide L-malato experimenta varias reacciones químicas, que incluyen:

Oxidación: Amonafide puede oxidarse para formar intermedios reactivos que pueden contribuir a sus efectos citotóxicos.

Reducción: Las reacciones de reducción pueden modificar el grupo imida, alterando potencialmente la actividad del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, dando lugar a la formación de diferentes derivados

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos electrófilos y nucleófilos en condiciones controladas para lograr sustituciones específicas

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de amonafide, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Amonafide L-malato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la intercalación del ADN y la inhibición de la topoisomerasa.

Biología: Se investiga por sus efectos en la regulación del ciclo celular y la apoptosis.

Medicina: Se está sometiendo a ensayos clínicos para el tratamiento de la LMA y otros cánceres.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos anticancerígenos y agentes terapéuticos .

Mecanismo De Acción

Amonafide L-malato ejerce sus efectos intercalándose en el ADN e inhibiendo la topoisomerasa II. Esto conduce a la formación de roturas de doble cadena del ADN, la inhibición de la replicación del ADN y la inducción de apoptosis. El compuesto es único en que no es un sustrato para las proteínas MDR, lo que le permite conservar su actividad citotóxica incluso en las células cancerosas resistentes .

Compuestos similares:

- Daunorubicina

- Etopósido

- Mitoxantrona

Comparación: Amonafide L-malato difiere de estos compuestos en varios aspectos clave:

- Mecanismo de acción: A diferencia de los inhibidores clásicos de la topoisomerasa II, amonafide no forma complejos escindidos con el ADN.

- Perfil de resistencia: Amonafide no es un sustrato para las proteínas MDR, lo que lo hace eficaz contra las células cancerosas resistentes.

- Toxicidad: Amonafide carece de los farmacóforos reactivos de redox y radicales libres asociados con la cardiotoxicidad de las antraciclinas .

Comparación Con Compuestos Similares

- Daunorubicin

- Etoposide

- Mitoxantrone

Comparison: Amonafide L-malate differs from these compounds in several key aspects:

- Mechanism of Action: Unlike classical topoisomerase II inhibitors, amonafide does not form cleavable complexes with DNA.

- Resistance Profile: Amonafide is not a substrate for MDR proteins, making it effective against resistant cancer cells.

- Toxicity: Amonafide lacks the redox and free radical reactive pharmacophores associated with the cardiotoxicity of anthracyclines .

Propiedades

Número CAS |

618863-54-0 |

|---|---|

Fórmula molecular |

C20H23N3O7 |

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |

Clave InChI |

JNZBHHQBPHSOMU-WNQIDUERSA-N |

SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

SMILES isomérico |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O |

SMILES canónico |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

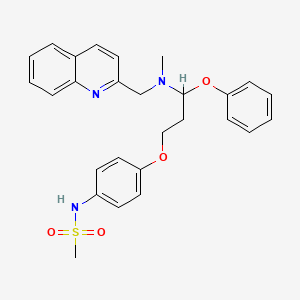

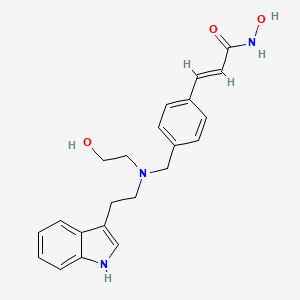

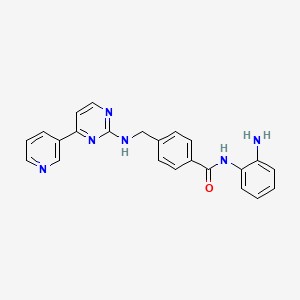

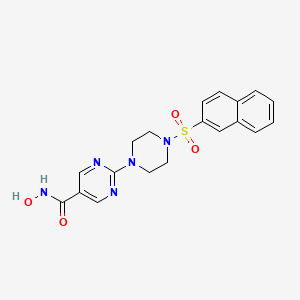

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)